3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one
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Overview
Description
3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,3-Dimethyl-2-oxohexahydropyrimidine
- N,N′-Dimethylpropylene urea
Uniqueness
3-Methyl-3,4,5,6-tetrahydro-2H-cyclopenta(d)(1,3)thiazol-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This combination imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
91982-68-2 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-one |
InChI |
InChI=1S/C7H9NOS/c1-8-5-3-2-4-6(5)10-7(8)9/h2-4H2,1H3 |
InChI Key |
RTAMLVYLICXSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)SC1=O |
Origin of Product |
United States |
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